molecular formula C12H15ClOSi B1429097 (2-(5-Chloro-2-methoxyphenyl)ethynyl)trimethylsilane CAS No. 847267-25-8

(2-(5-Chloro-2-methoxyphenyl)ethynyl)trimethylsilane

Cat. No. B1429097
M. Wt: 238.78 g/mol
InChI Key: BBXLVLXDNHJFDB-UHFFFAOYSA-N
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Description

The compound (2-(5-Chloro-2-methoxyphenyl)ethynyl)trimethylsilane is a chemical with the molecular formula C12H15ClOSi . It has a molecular weight of 238.79 . The IUPAC name for this compound is ((5-chloro-2-methoxyphenyl)ethynyl)trimethylsilane . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for (2-(5-Chloro-2-methoxyphenyl)ethynyl)trimethylsilane is 1S/C12H15ClOSi/c1-14-12-6-5-11(13)9-10(12)7-8-15(2,3)4/h5-6,9H,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

(2-(5-Chloro-2-methoxyphenyl)ethynyl)trimethylsilane is a liquid at room temperature . The compound is stored at room temperature .

Scientific Research Applications

Protection of Terminal Ethynyl Groups

  • The trimethylsilyl group can protect a terminal ethynyl group in Grignard syntheses. This method allows for the production of various compounds, demonstrating the utility of trimethylsilane derivatives in synthetic organic chemistry (Eaborn, Thompson, & Walton, 1967).

Applications in Li-ion Batteries

  • Novel silane compounds, including derivatives of trimethylsilane, have been synthesized and used as non-aqueous electrolyte solvents in lithium-ion batteries. They exhibit high lithium-ion conductivities and stability, suggesting potential for use in battery technology (Amine et al., 2006).

Use in Microelectronics

  • Trimethylsilane derivatives are used in plasma-enhanced chemical vapor deposition (PECVD) processes for depositing dielectric thin films. They are essential in the development of low-permittivity dielectrics for advanced microelectronic devices (Loboda, 1999).

Photochemical Applications

  • Ethynyl-substituted polysilanes, including trimethylsilane derivatives, have been studied for their photoreactivity, revealing important insights into the behavior of silicon-carbon double-bonded intermediates (Ishikawa et al., 1979).

Synthesis of Functionalized Compounds

  • Trimethylsilane derivatives are used in the synthesis of various functionalized compounds, playing a pivotal role in organic synthesis. This includes the coupling reactions of alkynylsilanes mediated by copper(I) salts, offering novel methods for synthesizing conjugate diynes and disubstituted ethynes (Nishihara et al., 2000).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound . The MSDS contains information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product.

properties

IUPAC Name

2-(5-chloro-2-methoxyphenyl)ethynyl-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClOSi/c1-14-12-6-5-11(13)9-10(12)7-8-15(2,3)4/h5-6,9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBXLVLXDNHJFDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C#C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(5-Chloro-2-methoxyphenyl)ethynyl)trimethylsilane

Synthesis routes and methods

Procedure details

A mixture of 2-bromo-4-chloro-1-methoxybenzene (1 g, 4.5 mmol), CuI (43 mg, 0.23 mmol), Pd(PPh3)2Cl2 (0.16 g, 0.23 mmol) in NEt3 (10 mL) was degassed, Then ethynyltrimethylsilane (0.5 g, 5 mmol) was added to the solution, the mixture was stirred at 80° C. for 6 hours. Then the mixture was cooled to 25° C., and added to H2O (50 mL). The mixture was extracted with ethyl acetate and washed with brine, dried over Na2SO4. After the combined organic layers were concentrated, the resulting residue was purified using prep-TLC (petroleum ether:EtOAc=10:1) to provide the product of ((5-chloro-2-methoxyphenyl)ethynyl)trimethylsilane (1 g, yield: 90%). 1H-NMR (CDCl3, 400 MHz) δ 7.40 (s, 1H), 7.21˜7.23 (m, 1H), 6.76˜6.78 (d, J=9.2 Hz, 1H), 3.86 (s, 3H), 0.26 (s, 9H). MS (M+H)+: 239/241
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
43 mg
Type
catalyst
Reaction Step One
Quantity
0.16 g
Type
catalyst
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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